An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a non-proteinogenic α-amino acid. Its structure, which combines a brominated aromatic ring with an isobutyl side chain, makes it a compound of significant interest in medicinal chemistry and drug development. The presence of the bromine atom can enhance lipophilicity and introduce a site for further chemical modification, while the amino acid scaffold provides a handle for incorporation into peptides or for mimicking natural amino acids. A thorough understanding of its physicochemical properties is paramount for its potential application as a pharmaceutical intermediate or a bioactive molecule itself. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
This guide provides a detailed overview of the core physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, methods for their experimental determination, and their implications in a research and development context. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related compounds to provide well-grounded estimations and a framework for its characterization.
Core Physicochemical Properties
The physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid are presented below. It is important to note that where direct experimental data is unavailable, values are predicted based on computational models or estimated from analogous compounds.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| IUPAC Name | 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid | Unambiguous chemical identification. |
| Molecular Formula | C₁₂H₁₆BrNO₂ | Determines molecular weight and elemental composition. |
| Molecular Weight | 286.17 g/mol | Influences diffusion, bioavailability, and formulation. |
| Melting Point | Estimated: >200 °C (with decomposition) | Purity assessment and solid-state stability. Amino acids often have high melting points and can decompose before melting.[1] |
| Boiling Point | Not applicable (decomposes) | - |
| pKa (carboxyl group) | Estimated: ~2-3 | Influences solubility and charge at physiological pH. Similar to other α-amino acids.[2] |
| pKa (amino group) | Estimated: ~9-10 | Influences solubility and charge at physiological pH. Similar to other α-amino acids.[2] |
| Water Solubility | pH-dependent; low at isoelectric point | Affects dissolution, absorption, and formulation. Solubility is expected to be lowest at the isoelectric point and increase in acidic or basic conditions.[3] |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5-3.5 | A measure of lipophilicity, which is crucial for membrane permeability and bioavailability. The bromophenyl group significantly increases lipophilicity compared to its non-halogenated analog. |
Experimental Determination of Key Physicochemical Properties
Solubility
The solubility of an amino acid is highly dependent on pH and temperature.[4] The zwitterionic nature of amino acids means they are generally least soluble at their isoelectric point (pI) and more soluble in acidic or basic solutions.[3]
Experimental Protocol: Equilibrium Solubility Method
This method determines the saturation solubility of a compound in a given solvent at a specific temperature.
-
Preparation of Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Addition: Add an excess amount of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.
Workflow for determining pH-dependent solubility.
Acid Dissociation Constant (pKa)
The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a highly accurate method for determining pKa.[5][6]
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa values of the amino and carboxylic acid groups.
-
Sample Preparation: Accurately weigh a sample of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent may be necessary if the free acid/base is not sufficiently soluble.
-
Initial pH Adjustment: For the titration of the carboxylic acid, the solution can be used directly. For the titration of the amino group, the solution should first be acidified with a standard solution of HCl to a pH below the expected pKa of the carboxyl group (e.g., pH 1.5-2.0).
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point corresponds to the pKa of the carboxyl group, and the second corresponds to the pKa of the amino group.[7]
Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton of the isobutyl group, the diastereotopic methylene protons, and the non-equivalent methyl groups of the isobutyl moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the quaternary α-carbon, the carbons of the bromophenyl ring, and the carbons of the isobutyl side chain.[8] The carbon attached to the bromine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Bands in the region of 3000-3400 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1750 cm⁻¹. In the zwitterionic form, the carboxylate stretch will appear as a strong band around 1550-1610 cm⁻¹.[9]
-
N-H bend (amino group): A band around 1500-1650 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for amino acids and should show a prominent peak for the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of water, formic acid, and fragmentation of the isobutyl side chain.[10] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for bromine-containing fragments.
Conclusion
The physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, a non-proteinogenic amino acid, are crucial for its potential applications in drug discovery and development. This guide has provided an overview of its key properties, with estimations based on structurally related compounds, and detailed experimental protocols for their determination. A thorough characterization of its solubility, pKa, and spectroscopic features is essential for any researcher or scientist working with this compound, as these properties will ultimately influence its biological activity and therapeutic potential.
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